molecular formula C10H19BO2 B2752287 (E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1301680-12-5

(E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2752287
CAS No.: 1301680-12-5
M. Wt: 182.07
InChI Key: KILDQAGHULQJNI-BQYQJAHWSA-N
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Description

(E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis due to its unique structure and reactivity. This compound features a boron atom within a dioxaborolane ring, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of but-1-en-1-yl magnesium bromide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and anhydrous solvents to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and real-time monitoring can help maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The compound can participate in substitution reactions, where the but-1-en-1-yl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and substituted dioxaborolanes, which are valuable intermediates in organic synthesis and materials science.

Scientific Research Applications

(E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.

    Industry: The compound is used in the production of advanced materials, such as boron-doped semiconductors and catalysts.

Mechanism of Action

The mechanism by which (E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The dioxaborolane ring provides stability and enhances the reactivity of the compound in different pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(But-1-en-3-yn-1-yl)thiophene: This compound features a thiophene ring instead of a dioxaborolane ring, offering different reactivity and applications.

    tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound contains an indole moiety and is used in the synthesis of biologically active natural products.

Uniqueness

(E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stable dioxaborolane ring and versatile reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[(E)-but-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILDQAGHULQJNI-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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